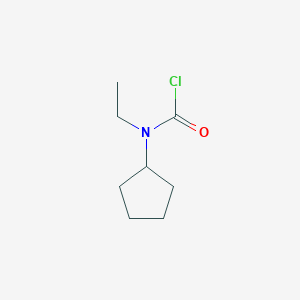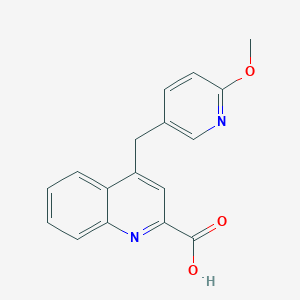![molecular formula C16H19ClO2 B13883187 4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)
4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde is an organic compound with a complex structure that includes a chlorophenyl group, a methoxymethyl group, and a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the chlorophenyl and methoxymethyl groups. The final step involves the formation of the carbaldehyde group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carboxylic acid.
Reduction: Formation of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-5-methylcyclohexene-1-carbaldehyde: Lacks the methoxymethyl group.
2-(4-methoxyphenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde: Contains a methoxy group instead of a chloro group on the phenyl ring.
2-(4-chlorophenyl)-5-(hydroxymethyl)-5-methylcyclohexene-1-carbaldehyde: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorophenyl and methoxymethyl groups distinguishes it from other similar compounds and may result in unique interactions with molecular targets.
Propiedades
Fórmula molecular |
C16H19ClO2 |
|---|---|
Peso molecular |
278.77 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-(methoxymethyl)-5-methylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C16H19ClO2/c1-16(11-19-2)8-7-15(13(9-16)10-18)12-3-5-14(17)6-4-12/h3-6,10H,7-9,11H2,1-2H3 |
Clave InChI |
HSUJUWAPEWUPSN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


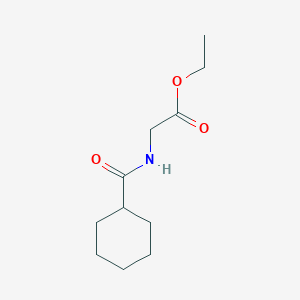
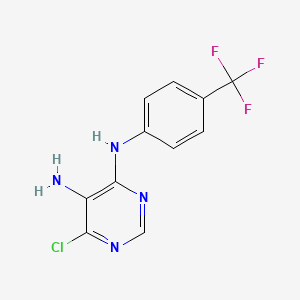
![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
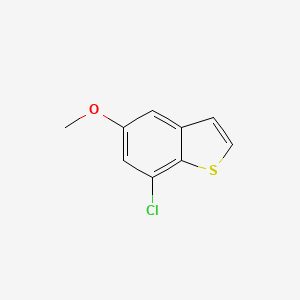
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
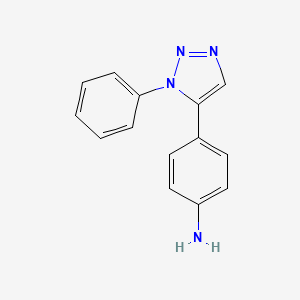
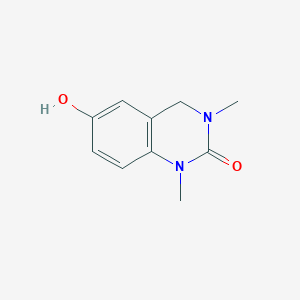

![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
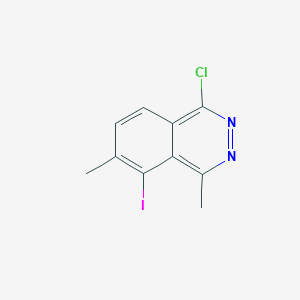
![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)
